[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate
CAS No.:
Cat. No.: VC13522816
Molecular Formula: C10H18ClNOS
Molecular Weight: 235.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNOS |
|---|---|
| Molecular Weight | 235.77 g/mol |
| IUPAC Name | 2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C10H15NS.ClH.H2O/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;;/h7H,1-6,11H2;1H;1H2 |
| Standard InChI Key | KJZKFWVZIQGWNU-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=CS2)CCN.O.Cl |
| Canonical SMILES | C1CCC2=C(C1)C(=CS2)CCN.O.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound systematically named 2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride belongs to the benzothiophene class of heterocyclic organic compounds. Its IUPAC name reflects the fused bicyclic system comprising a six-membered cyclohexene ring annulated to a thiophene moiety, with an ethylamine side chain at position 3 . The hydrochloride hydrate form indicates the presence of a hydrochloric acid salt and water molecules in the crystalline structure.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClNOS |
| Molecular Weight | 235.77 g/mol |
| Parent Compound | 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine |
| CAS Registry | 75530853 |
| SMILES Notation | C1CCC2=C(C1)C(=CS2)CCN.O.Cl |
Synthesis and Derivation Methodologies
Core Heterocycle Construction
The synthesis typically begins with functionalization of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbaldehyde. A reductive amination strategy using sodium cyanoborohydride or catalytic hydrogenation converts the aldehyde to the primary amine . Alternative routes employ palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, achieving yields of 55–82% under optimized conditions .
Salt Formation and Hydration
The free base is treated with hydrochloric acid in aqueous medium to form the hydrochloride salt. Hydration occurs spontaneously upon crystallization from water-containing solvents, as evidenced by thermogravimetric analysis showing ~5% mass loss corresponding to water release .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PdI₂ (2 mol%), KI, MeCN, 80–100°C | 75% |
| Reductive Amination | NaBH₃CN, MeOH, rt | 68% |
| Salt Formation | HCl (g), Et₂O, 0°C | 92% |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound demonstrates pH-dependent solubility: freely soluble in water (≥10 mg/mL at pH 3), moderately soluble in ethanol (2–5 mg/mL), and poorly soluble in nonpolar solvents. Accelerated stability studies indicate decomposition ≤5% after 6 months at 25°C/60% RH, with the hydrate form showing superior stability compared to anhydrous analogues .
ADME Profiling
In vitro Caco-2 permeability assays reveal moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s), while MDR1-MDCKII models suggest limited blood-brain barrier penetration (efflux ratio = 4.2) . Microsomal stability varies across species: human (t₁/₂ = 45 min), rat (t₁/₂ = 32 min), mouse (t₁/₂ = 28 min) .
Pharmacological Activities and Mechanisms
RORγt Inverse Agonism
Molecular dynamics simulations show the compound displaces endogenous ligands from the RORγt ligand-binding domain (LBD) through three key interactions:
-
Hydrogen bonding between the amine group and Gln286 (2.9 Å)
-
π-Stacking of the benzothiophene core with Phe377 (3.4 Å)
This binding reduces hydration entropy around the LBD by 18%, stabilizing the receptor's inactive conformation .
Anti-inflammatory Effects
In IL-23-stimulated Th17 cells, the compound inhibits IL-17A production (IC₅₀ = 38 nM) without affecting cell viability (CC₅₀ > 10 μM) . Comparatively, it shows 12-fold greater potency than standard RORγt inhibitors like XY018 in suppressing psoriasis-like lesions in murine models .
Research Challenges and Future Directions
Formulation Optimization
Current prototype formulations (e.g., hydroxypropyl-β-cyclodextrin complexes) achieve only 45% oral bioavailability in primates. Nanoparticulate delivery systems using PLGA polymers show promise in preclinical trials, enhancing Cmax by 3.2-fold compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume